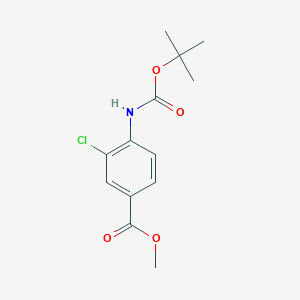
5-Methyl-2-(trifluoromethylthio)chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(trifluoromethylthio)chlorobenzene is a chemical compound that belongs to the class of chlorobenzenes. It is characterized by the presence of a trifluoromethylthio group and a chlorine atom attached to a benzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyl-2-(trifluoromethylthio)chlorobenzene typically involves the introduction of the trifluoromethylthio group to a chlorobenzene derivative. One common method includes the reaction of 5-methyl-2-chlorobenzenethiol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions
5-Methyl-2-(trifluoromethylthio)chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the trifluoromethylthio group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and various alkyl halides.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate are used.
Reduction Reactions: Reagents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include benzene derivatives without the trifluoromethylthio group.
科学的研究の応用
5-Methyl-2-(trifluoromethylthio)chlorobenzene is utilized in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, materials science, and environmental studies.
作用機序
The mechanism of action of 5-Methyl-2-(trifluoromethylthio)chlorobenzene involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The chlorine atom can participate in various binding interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(trifluoromethylthio)chlorobenzene
- 5-Methyl-2-(trifluoromethylthio)fluorobenzene
- 5-Methyl-2-(trifluoromethylthio)bromobenzene
Uniqueness
5-Methyl-2-(trifluoromethylthio)chlorobenzene is unique due to the specific positioning of the trifluoromethylthio group and the chlorine atom on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-chloro-4-methyl-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3S/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUZEKHVDHIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)






![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)




